![molecular formula C16H15ClFN5 B2752311 KCa2 channel modulator 1 CAS No. 1019106-73-0](/img/structure/B2752311.png)
KCa2 channel modulator 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KCa2 channel modulator 1 is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KCa2 channel modulator 1 typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazole moiety: This step often involves the reaction of a suitable pyrazole derivative with the pyrimidine core.
Substitution reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through halogenation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up procedures.
化学反应分析
Types of Reactions
KCa2 channel modulator 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
科学研究应用
Neurodegenerative Disorders
KCa2 channel modulators have shown promise in the treatment of several neurodegenerative conditions:
- Ataxia : Research indicates that positive modulation of KCa2 channels can enhance motor function and improve the number of dopamine-synthesizing neurons in models of episodic ataxia and spinal cerebellar ataxia. Compounds such as 1-EBIO and SKA-31 have demonstrated efficacy in ameliorating motor deficits .
- Alzheimer's Disease : While further research is needed, KCa2 channels are being investigated as potential targets for therapeutic intervention in Alzheimer's disease due to their role in neuronal excitability and neurotransmitter release .
- Parkinson’s Disease : Modulation of KCa2 channels may help regulate dopaminergic neuron survival and excitability, presenting a potential therapeutic avenue for Parkinson’s disease .
Respiratory Diseases
KCa2 channels are critical in regulating ciliary beat frequency and maintaining mucociliary clearance, which is essential for respiratory health:
- Ciliary Function : Studies have shown that KCa2 channel activation increases intracellular calcium levels, enhancing ciliary movement. This mechanism is vital for clearing mucus from the airways, particularly in conditions like cystic fibrosis .
- Therapeutic Targeting : Inhibiting KCa3.1 channels has been associated with improved ciliary function in airway epithelial cells, suggesting that KCa2 modulators could be developed as therapeutic agents for respiratory diseases characterized by impaired mucociliary clearance .
Cardiovascular Conditions
KCa2 channels are also implicated in cardiovascular health:
- Atrial Fibrillation : KCa2 channel modulators represent a promising target for treating atrial fibrillation by prolonging the atrial effective refractory period (AERP). Compounds like AP14145 have been identified as negative allosteric modulators that inhibit KCa2 channels selectively, providing a potential therapeutic strategy for managing this condition .
Case Studies and Experimental Findings
作用机制
The mechanism of action of KCa2 channel modulator 1 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating receptor activity: Interacting with receptors to either activate or inhibit their signaling pathways.
Altering cellular pathways: Affecting various cellular processes, such as cell proliferation, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
KCa2 channel modulator 1: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical properties.
生物活性
KCa2 channel modulator 1 (KCa2.1) is a compound that targets small-conductance calcium-activated potassium channels (KCa2.x), which play critical roles in various physiological processes, including neuronal excitability, smooth muscle contraction, and cardiac function. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and therapeutic potential.
Overview of KCa2 Channels
KCa2 channels, also known as small-conductance calcium-activated potassium channels, are activated by intracellular calcium ions (Ca²⁺) and are crucial for regulating cellular excitability. They are primarily composed of three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). These channels are characterized by their voltage-independent activation and are modulated by calmodulin (Cam) bound to their cytoplasmic C-terminus .
This compound enhances the activity of KCa2 channels by increasing their sensitivity to calcium ions. The modulation occurs through a positive gating mechanism that lowers the EC₅₀ values for calcium binding to calmodulin, thereby facilitating prolonged channel opening after calcium influx has ceased .
Key Mechanisms:
- Calcium Sensitivity : this compound significantly lowers the EC₅₀ for calcium activation in KCa2.3 channels to approximately 0.19 μM and in KCa2.2 channels to about 0.99 μM .
- Afterhyperpolarization : By prolonging the afterhyperpolarization phase following action potentials, this modulator can influence neuronal firing rates and excitability .
Pharmacological Effects
The pharmacological profile of this compound has been assessed in various experimental models, demonstrating its potential therapeutic applications.
Table 1: Pharmacological Profile of this compound
Property | Value |
---|---|
EC₅₀ for KCa2.3 | 0.19 μM |
EC₅₀ for KCa2.2 | 0.99 μM |
Effect on mAHP | Prolongs duration |
Impact on Neuronal Firing | Reduces frequency |
Case Studies and Research Findings
Several studies have explored the effects of KCa2 channel modulators in both in vitro and in vivo settings:
- Study on Ataxia Models : Research has shown that activation of KCa2 channels using modulators like this compound improves motor deficits in mouse models of episodic ataxia and spinal cerebellar ataxia . This suggests a potential role in treating movement disorders.
- Cardiac Applications : In a study investigating atrial fibrillation, the modulation of KCa2 channels was linked to significant alterations in atrial effective refractory period (AERP), indicating that these channels could be targeted for cardiac rhythm disorders .
Therapeutic Potential
The therapeutic implications of targeting KCa2 channels with modulators like this compound are extensive:
- Neurological Disorders : Given their role in neuronal excitability, KCa2 modulators may offer new avenues for treating conditions such as epilepsy and anxiety disorders.
- Cardiovascular Health : The ability to modulate heart rhythm through KCa2 channels presents a promising strategy for managing arrhythmias.
- Respiratory Diseases : Research indicates that these channels might also play a role in respiratory function, suggesting potential applications in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN5/c1-9-7-15(20-12-4-5-14(18)13(17)8-12)21-16(19-9)23-11(3)6-10(2)22-23/h4-8H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKGGZCJBHZET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。